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Compound Focus: Chloroprocaine Hydrochloride

CAS No.: 3858-89-7

Cat. No.: S523530

Chloroprocaine Pharmacokinetics & Toxicity Profile

For researchers, understanding the fundamental properties that influence chloroprocaine's toxicity is crucial.

The following table summarizes key quantitative data for easy reference.

Parameter Value | Characteristic Significance for Toxicity & Research
Chemical Ester local anesthetic [1] [2] Determines metabolism pathway and potential
Class for allergic reactions [2].

pKa 8.7 [2] High ionization at physiological pH; rapid onset

is due to high dosing rather than pKa [2].

Protein Very low (one of the lowest among Contributes to short duration of action; may
Binding local anesthetics) [2] influence volume of distribution and free drug
concentration [2].

Metabolism Rapid hydrolysis by plasma Primary reason for its low systemic toxicity
pseudocholinesterase [1] [2] [3] and short in vivo half-life [1] [2].

| *In Vitro* Plasma Half-Life | Adults: 21-25 seconds Neonates: ~43 seconds [1] [2] [3] | Informs

developmental toxicity studies and pediatric dosing models. | | Partition Coefficient | Low (low
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lipophilicity) [2] | Correlates with its low potency and short duration of action [2]. | | Metabolites | [3-
diethylaminoethanol and 2-chloro-4-aminobenzoic acid [1] [3] | The latter metabolite can inhibit

sulfonamide antibiotics [1] [3]. |

Clinical Presentation & Management of LAST

Local Anesthetic Systemic Toxicity (LAST) primarily affects the Central Nervous System (CNS) and

Cardiovascular System (CVS). The presentation can be biphasic.

CNS Toxicity Manifestations

e Early Signs (Stimulation): Restlessness, tremors, shivering, anxiety, tinnitus, blurred vision [1] [3].

e Progression: Can rapidly advance to convulsions [1] [3].

¢ Important Note: Some patients may present with CNS depression (drowsiness, coma) without a
preceding excitatory phase, potentially leading to respiratory arrest [1] [3].

CVS Toxicity Manifestations

¢ At toxic blood concentrations, chloroprocaine can cause depression of cardiac tissue [1] [3].
e Effects may include atrioventricular block, decreased cardiac output, peripheral vasodilation,
hypotension, and ultimately, cardiac arrest [1] [3].

Recommended Management Protocol

The management of LAST requires a specific, structured response [3]:

¢ Immediate Airway Management: Ensure a patent airway and administer 100% oxygen. Be
prepared for assisted or controlled ventilation [1] [3].

e Seizure Control: If convulsions occur, administer a benzodiazepine. If unavailable, small increments
of an ultra-short-acting barbiturate may be used. Avoid propofol in patients with signs of
cardiovascular instability [1].

¢ Alert and Plan: Activate the local emergency response system and prepare for advanced life
support.
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e Circulatory Support: Treat hypotension and bradycardia with 1V fluids and vasopressors as
required.
¢ Lipid Emulsion Therapy (20%): Dosing:
o Bolus: 1.5 mL/kg (lean body mass) IV over 2-3 minutes.
o Infusion: 0.25 mL/kg/min IV.
o Persistent CV Collapse: Repeat bolus once or twice; double the infusion rate to 0.5
mL/kg/min.
o Upper Limit: Approximately 10 mL/kg over the first 30 minutes.

Research Insights & Experimental Models

Understanding the neurotoxicity profile of chloroprocaine and its components is a key area of research.

Neurotoxicity: Anesthetic vs. Preservative

Historically, neurological deficits were reported after unintentional intrathecal injection of large epidural
doses of chloroprocaine [2]. Early hypotheses suggested the preservative sodium bisulfite as the primary

toxic agent [4].

However, a functional and histologic study in a rat model compared the effects of intrathecal administration
of plain chloroprocaine, chloroprocaine with sodium bisulfite, sodium bisulfite alone, and saline [4]. The

findings were critical:

¢ Plain chloroprocaine caused the most significant sensory deficits (measured by tail-flick test) and
nerve injury scores [4].

e Chloroprocaine with sodium bisulfite caused intermediate injury, less than the plain solution [4].

e Sodium bisulfite alone produced results similar to saline, showing no significant toxicity [4].

Conclusion: The study concluded that the local anesthetic itself, not the preservative, is the primary cause of
neurotoxicity from unintentional intrathecal injection. Interestingly, the data suggested that sodium bisulfite

might even reduce the neurotoxic damage induced by chloroprocaine [4].

This research highlights the importance of using appropriate, clinically relevant models to distinguish

between the effects of active pharmaceutical ingredients and excipients.
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Experimental Protocol: Intrathecal Neurotoxicity Study

Below is a workflow diagram and summary of the key methodological components from the cited research

[4].
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Key Methodology Details:
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e Test Solutions: The study investigated both commercially available solutions and freshly prepared
solutions of chloroprocaine with and without sodium bisulfite [4].
e Primary Outcomes:
o Functional Deficit: Measured using the tail-flick test at 7 days post-injection.
o Histologic Damage: Quantified nerve injury scores from tissue specimens after sacrifice [4].

Key Takeaways for Researchers

¢ Primary Safety Feature: The rapid metabolism of chloroprocaine by plasma pseudocholinesterase is
its most significant safety feature, making severe LAST uncommon compared to other agents [1] [2].

¢ Toxicity is Dose-Dependent: As with all local anesthetics, toxicity is directly related to plasma
concentration. Careful attention to maximum recommended doses (11 mg/kg without epinephrine, 14
mg/kg with epinephrine) is paramount [2].

¢ Neurotoxicity Model: The rat intrathecal model provides a validated method for assessing the
neurotoxic potential of local anesthetics and the role of formulation excipients [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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